Cas no 282108-65-0 (<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate)

<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 化学的及び物理的性質
名前と識別子
-
- <br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate
- HLA10865
- SR-01000401564
- 282108-65-0
- MFCD00640434
- WAY-313018
- AKOS000655196
- MS-8161
- AKOS021984458
- STK806427
- Oprea1_846531
- CS-0328143
- SR-01000401564-1
- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Oprea1_643857
- AE-842/34026042
- methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
- METHYL 6-METHYL-4-OXO-2-(3-PHENOXYPHENYL)-2H,3H,5H-3,5-DIAZINECARBOXYLATE
-
- MDL: MFCD00640434
- インチ: InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23)
- InChIKey: UVNIIFMKAXUWHI-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
計算された属性
- せいみつぶんしりょう: 338.12665706Da
- どういたいしつりょう: 338.12665706Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB163423-5 g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |
282108-65-0 | 5g |
€377.50 | 2023-06-23 | ||
abcr | AB163423-10 g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |
282108-65-0 | 10g |
€482.50 | 2023-06-23 | ||
abcr | AB163423-1 g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate |
282108-65-0 | 1g |
€211.30 | 2023-06-23 | ||
abcr | AB163423-1g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |
282108-65-0 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB163423-5g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |
282108-65-0 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB163423-10g |
Methyl 6-methyl-4-oxo-2-(3-phenoxyphenyl)-2H,3H,5H-3,5-diazinecarboxylate; . |
282108-65-0 | 10g |
€482.50 | 2024-06-10 |
<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylateに関する追加情報
Introduction to Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 282108-65-0)
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, identified by its CAS number 282108-65-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine class of heterocyclic compounds, which are widely recognized for their biological activity and therapeutic potential. The structural features of this molecule, particularly its pyrimidine core and various substituents, make it a promising candidate for further investigation in drug discovery and development.
The< strong>pyrimidine scaffold is a fundamental structural motif in many bioactive molecules, including nucleoside analogs that are crucial in antiviral and anticancer therapies. The presence of a< strong>methyl group at the 6-position and an< strong>oxo group at the 2-position introduces specific electronic and steric properties that can influence the compound's interactions with biological targets. Additionally, the< strong>3-phenoxyphenyl moiety adds another layer of complexity, potentially enhancing binding affinity and selectivity.
In recent years, there has been growing interest in the development of novel pyrimidine derivatives as pharmacological agents. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways. For instance, modifications of the pyrimidine ring have been explored to improve solubility, metabolic stability, and target specificity. The< strong>1,2,3,4-tetrahydro-5-pyrimidinecarboxylate moiety in this compound suggests a potential for further derivatization to optimize its pharmacokinetic properties.
The< strong>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate structure is particularly intriguing because it combines several pharmacophoric elements that are known to enhance biological activity. The< strong>phenoxyphenyl group is a well-documented scaffold in medicinal chemistry, often found in drugs with central nervous system activity. Its presence in this compound may contribute to interactions with specific receptors or enzymes involved in neurological disorders.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been used to identify molecules with high binding affinity to target proteins. The< strong>CAS No. 282108-65-0 compound has been subjected to such analyses, revealing promising interactions with enzymes and receptors relevant to diseases such as cancer and inflammation.
The synthesis of< strong>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been utilized to introduce the desired functional groups with high enantioselectivity.
Evaluation of the pharmacological properties of this compound has been conducted through both in vitro and in vivo studies. In vitro assays have focused on assessing its interaction with enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases. Preliminary results suggest that this compound exhibits inhibitory activity against several key enzymes, making it a valuable lead for further development.
In vivo studies have provided additional insights into the potential therapeutic applications of< strong>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Animal models have been used to evaluate its efficacy and safety profiles. These studies have shown that the compound demonstrates good oral bioavailability and moderate tissue distribution, indicating its potential for systemic administration.
The< strong>tetrahydro-pyrimidine core is known to enhance metabolic stability while maintaining biological activity. This feature is particularly important for drug candidates that need to withstand enzymatic degradation in vivo. The incorporation of a< strong>carboxylate group at the 5-position further improves solubility and pharmacokinetic properties.
The< strong>methyl group at the 6-position contributes to the overall electronic distribution of the molecule, influencing its binding affinity and selectivity. This modification has been strategically introduced to optimize interactions with biological targets while minimizing off-target effects.
The< strong phenoxyphenyl moiety is a key pharmacophore that enhances binding interactions with specific receptors or enzymes. Its presence in this compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ongoing research aims to further refine the structure of< strong>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate through structure-based drug design approaches. By leveraging computational modeling techniques, scientists can predict how modifications will affect biological activity and optimize lead compounds for clinical development.
The integration of high-throughput screening technologies has accelerated the process of identifying novel drug candidates like this one. Automated synthesis platforms enable rapid production of large libraries of derivatives for testing against various biological targets.
In conclusion,< strong>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1 ,2 ,3 ,4 -tetrahydro -5 -pyrimidinecarboxylate (CAS No .282108 -65 -0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities . Further research is warranted to fully elucidate its therapeutic potential and develop it into a viable drug candidate . The combination of innovative synthetic methodologies , computational modeling , and rigorous pharmacological evaluation will be essential in realizing this goal . p >
282108-65-0 (<br>methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidineca rboxylate) 関連製品
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)
- 2228766-17-2(2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)
- 383145-27-5(4-(3-Chlorophenyl)-1,3-thiazole)
- 2095704-43-9(SLV-2436 (Synonyms: SEL201-88; SEL-201))
- 2803859-87-0(1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)
- 2270905-01-4(1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-)
- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)
- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)
- 1354938-82-1(3-(3,4-Dichlorophenyl)-1,2-oxazol-5-ol)
